molecular formula C14H30O B1593460 2-Ethyl-1-dodecanol CAS No. 19780-33-7

2-Ethyl-1-dodecanol

Cat. No.: B1593460
CAS No.: 19780-33-7
M. Wt: 214.39 g/mol
InChI Key: SBAZXXVUILTVKK-UHFFFAOYSA-N
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Description

2-Ethyl-1-dodecanol: is an organic compound with the molecular formula C14H30O . It is a type of fatty alcohol, characterized by a long carbon chain with a hydroxyl group (-OH) attached to the first carbon atom. This compound is commonly used in various industrial applications due to its surfactant properties and its ability to act as an intermediate in the synthesis of other chemicals .

Scientific Research Applications

2-Ethyl-1-dodecanol has a wide range of applications in scientific research and industry:

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-1-dodecanol can be synthesized through several methods. One common laboratory method involves the Bouveault-Blanc reduction of ethyl laurate. This reduction process uses sodium metal and ethanol to reduce the ester to the corresponding alcohol .

Industrial Production Methods: In industrial settings, this compound is typically produced through the hydrogenation of fatty acid methyl esters derived from natural fats and oils. The hydrogenation process involves the use of a catalyst, such as nickel, under high pressure and temperature conditions to convert the esters into alcohols .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-1-dodecanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Esterification: Reacts with carboxylic acids to form esters.

    Etherification: Can form ethers when reacted with alkyl halides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Esterification: Typically involves the use of carboxylic acids and acid catalysts such as sulfuric acid (H2SO4).

    Etherification: Requires alkyl halides and a base such as sodium hydride (NaH).

Major Products:

Mechanism of Action

The mechanism of action of 2-Ethyl-1-dodecanol primarily involves its ability to interact with lipid membranes due to its amphiphilic nature. The hydroxyl group allows it to form hydrogen bonds with water molecules, while the long hydrophobic carbon chain interacts with lipid bilayers. This property makes it effective as a surfactant and emulsifier, facilitating the mixing of hydrophobic and hydrophilic substances .

Comparison with Similar Compounds

    1-Dodecanol: Similar in structure but lacks the ethyl group on the second carbon.

    2-Ethylhexanol: Shorter carbon chain but also used as a plasticizer and surfactant.

    Cetyl Alcohol (1-Hexadecanol): Longer carbon chain, commonly used in cosmetics.

Uniqueness: 2-Ethyl-1-dodecanol is unique due to its specific carbon chain length and the presence of an ethyl group, which imparts distinct physical and chemical properties. This makes it particularly effective in applications requiring specific surfactant properties and solubility characteristics .

Properties

IUPAC Name

2-ethyldodecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O/c1-3-5-6-7-8-9-10-11-12-14(4-2)13-15/h14-15H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAZXXVUILTVKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337922
Record name 2-Ethyl-1-dodecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19780-33-7
Record name 2-Ethyl-1-dodecanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-1-dodecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ETHYL-1-DODECANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9664UN0JVK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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